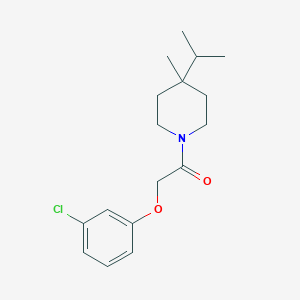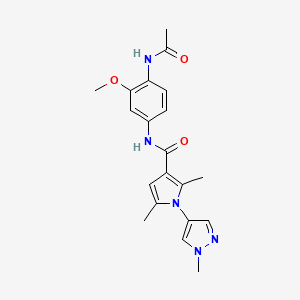
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone, also known as CMPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves its interaction with various receptors and transporters in the body. It has been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This may contribute to its potential as a treatment for addiction. 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to decrease anxiety-like behavior and increase social interaction. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to decrease the growth of cancer cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone in lab experiments is its potential therapeutic applications in various fields. Additionally, the synthesis method for 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone is relatively simple and can be carried out in a laboratory setting. However, one limitation is the lack of studies on the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body. Further research is needed to fully understand its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. In neuroscience, further studies could investigate its potential as a treatment for addiction and other neurological disorders. In oncology, studies could focus on optimizing the dosage and delivery of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone for maximum efficacy. Additionally, further research is needed to fully understand the long-term effects of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone on the body and its potential as a therapeutic agent in other fields.
Métodos De Síntesis
The synthesis of 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone involves the reaction of 3-chlorophenol with 4-methyl-4-propan-2-ylpiperidin-1-amine in the presence of ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone. This method has been reported to have a yield of 60-70% and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential therapeutic applications in various fields. In neuroscience, it has been studied for its effects on dopamine transporters and its potential as a treatment for addiction. In oncology, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent. Additionally, 2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone has been investigated for its potential as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13(2)17(3)7-9-19(10-8-17)16(20)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWCOTGJQONTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(CC1)C(=O)COC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)-1-(4-methyl-4-propan-2-ylpiperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)
![N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]-2-[4-(tetrazol-1-yl)oxan-4-yl]acetamide](/img/structure/B7436266.png)
![N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
![(1R,2R)-2-(2-methylphenyl)-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B7436277.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![8-(5-Bromo-2,6-dimethylpyrimidin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B7436287.png)
![methyl (3R,5S)-1-[2-(2-oxoquinoxalin-1-yl)acetyl]-5-(trifluoromethyl)piperidine-3-carboxylate](/img/structure/B7436292.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)

![N-(4-acetamido-3-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7436310.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)


![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)